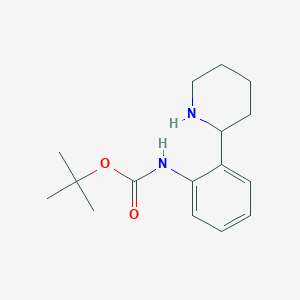

tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate

Description

tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate is a carbamate derivative featuring a piperidine ring fused to a phenyl group. The tert-butyl carbamate group serves as a protective moiety for amines, enabling controlled synthesis and functionalization. Piperidine-containing compounds are of particular interest due to their bioactivity, often acting as intermediates in drug discovery .

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl N-(2-piperidin-2-ylphenyl)carbamate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-10-5-4-8-12(14)13-9-6-7-11-17-13/h4-5,8,10,13,17H,6-7,9,11H2,1-3H3,(H,18,19) |

InChI Key |

DRQZNYLBSJTDDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the condensation of tert-butyl carbamate with 2-(piperidin-2-yl)phenylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with biological targets and its effects on cellular processes.

Medicine: It is explored for its activity against various diseases, including inflammation and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethynyl-Substituted Carbamates

Compounds like tert-Butyl (2-((4-fluoro-2-(phenylethynyl)phenyl)ethynyl)benzyl)carbamate and tert-Butyl (2-((4-methyl-2-(phenylethynyl)phenyl)ethynyl)benzyl)carbamate () share the tert-butyl carbamate core but differ in substituents. Key distinctions include:

- Synthesis: Both are synthesized via Sonogashira coupling, but reaction times and yields vary (99% for fluoro vs. 81% for methyl derivatives), indicating substituent-dependent reactivity .

- Polarity : The fluoro derivative’s higher electronegativity may enhance polarity compared to the methyl analogue, affecting solubility and chromatographic retention .

| Compound | Substituent | Reaction Time | Yield | Molecular Weight |

|---|---|---|---|---|

| Fluoro | -F | Overnight | 99% | ~521 g/mol |

| Methyl | -CH3 | 40+ hours | 81% | ~428 g/mol |

Pyridine and Pyrimidine Derivatives

- Its molecular weight (257.26 g/mol) and formula (C11H16FN3O3) differ significantly from the target compound, suggesting divergent applications in kinase inhibition or nucleoside analogues .

- tert-Butyl (6-chloropyridin-2-yl)methylcarbamate (): Chlorine substituents increase electrophilicity, facilitating cross-coupling reactions.

Functional Group Variations

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (): Fluorine’s electron-withdrawing nature may reduce basicity compared to the piperidine ring’s electron-rich environment, altering pharmacokinetic properties .

Biological Activity

tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme functions and interacting with various biological targets. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies, including in vitro assays, pharmacokinetic profiles, and case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety linked to a piperidine ring and a phenyl group. This structure is significant as it influences the compound's interaction with biological targets.

1. Enzyme Modulation

Research indicates that derivatives of piperidine-based compounds can exhibit significant modulation of enzyme activities, particularly those related to ATPase and serine hydrolases. For instance, one study demonstrated that a related tert-butyl carbamate compound stimulated ATPase activity in P-glycoprotein (P-gp), a critical efflux transporter involved in drug resistance mechanisms . The stimulation was quantified at various concentrations, showing a dose-dependent effect.

2. Selectivity and Potency

A series of compounds structurally similar to this compound have been evaluated for their selectivity towards various biological targets. For example, compounds derived from piperidine showed selective inhibition of monoacylglycerol lipase (MAGL) over fatty acid amide hydrolase (FAAH), indicating potential therapeutic applications in pain management and inflammation .

Case Study 1: In Vivo Efficacy

In vivo studies have assessed the efficacy of piperidine derivatives in mouse models. One such study reported that a related compound reduced tumor volume significantly without adverse side effects, suggesting its potential as an anti-cancer agent . The mechanism was linked to modulation of ATPase activity in P-gp, enhancing the bioavailability of co-administered chemotherapeutics.

Case Study 2: Pharmacokinetics

The pharmacokinetic profile of related compounds has been characterized using various models. For example, solubility and permeability studies indicated favorable absorption characteristics with high logD values (e.g., 2.3 to 2.6), which are indicative of good membrane permeability . The metabolic stability was also assessed, revealing that certain derivatives maintained efficacy while exhibiting lower toxicity profiles.

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC50/EC50 | Reference |

|---|---|---|---|---|

| This compound | P-glycoprotein | ATPase stimulation | 2.5 μM | |

| Piperidine derivative A | MAGL | Inhibition | 27 μM | |

| Piperidine derivative B | FAAH | Inhibition | 68 μM |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| LogD | 2.3 - 2.6 |

| Solubility (μM) | >200 |

| Mouse MICs (μL·min –1·mg –1) | <1 |

| Human PPB (%) | 94 |

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (2-(piperidin-2-yl)phenyl)carbamate?

- Methodological Answer : The synthesis typically involves reacting a substituted phenylpiperidine precursor with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Purification is achieved via column chromatography or recrystallization. For analogs, multi-step strategies may include bromobenzyl protection (e.g., tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]carbamate) to enhance regioselectivity .

Table 1: Key Reaction Parameters

| Parameter | Conditions | Reference |

|---|---|---|

| Base | Triethylamine | [1] |

| Temperature | 0–5°C | [1] |

| Purification | Chromatography/Recrystallization | [1, 3] |

| Yield Optimization | Controlled stoichiometry | [20] |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural validation requires:

- NMR : H and C NMR to confirm carbamate linkage (e.g., tert-butyl group at δ ~1.4 ppm) and piperidine ring protons .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO; calc. 276.18 g/mol) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Hydrolysis of Carbamate : Occurs under acidic/basic conditions. Mitigated by avoiding aqueous workup at extreme pH .

- Oxidation of Piperidine : Prevented by using inert atmospheres (N/Ar) and antioxidants like BHT .

- By-Product Formation : Controlled via slow reagent addition and monitoring by TLC .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield in multi-step syntheses?

- Methodological Answer :

-

Stepwise Temperature Control : Early steps at 0°C to stabilize intermediates; later steps at room temperature for coupling efficiency .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane reduces side reactions .

-

Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

Table 2: Solvent Effects on Reaction Efficiency

Solvent Yield (%) Purity (%) Reference Dichloromethane 78 95 [10] DMF 85 92 [20] THF 65 88 [1]

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

- Methodological Answer :

- Halogen Introduction : Chlorine or bromine at the phenyl ring enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .

- Amino Group Functionalization : Methylamino or fluoroethyl groups improve metabolic stability, as seen in analogs like tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate .

- Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial enzymes .

Q. What analytical approaches resolve contradictions in reported biological activities?

- Methodological Answer :

- Dose-Response Curves : IC determination across multiple assays (e.g., enzymatic vs. cellular) to clarify potency discrepancies .

- Metabolic Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amines) that may interfere with activity .

- Comparative Studies : Benchmark against structurally similar carbamates (e.g., tert-Butyl (4-chloropyrimidin-2-yl)carbamate) to isolate substituent effects .

Data Contradiction Analysis

Q. Why do hydrolysis rates vary significantly across studies?

- Methodological Answer : Discrepancies arise from:

- pH Dependency : Acidic conditions (pH <3) accelerate hydrolysis to 2-(piperidin-2-yl)aniline, while neutral conditions preserve stability .

- Solvent Effects : Aqueous buffers promote hydrolysis vs. anhydrous organic solvents .

- Validation : Kinetic studies (HPLC monitoring) under standardized conditions (e.g., pH 7.4 PBS) are recommended .

Safety and Stability Considerations

Q. What protocols ensure safe handling and long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.